2,4-Dimethylphenyl phenyl sulfide
Overview
Description
2,4-Dimethylphenyl phenyl sulfide is a useful research compound. Its molecular formula is C14H14S and its molecular weight is 214.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Studies
- In compounds like 2,6-dimethylphenyl 4-methylphenyl sulfone, sulfur atoms exhibit distorted tetrahedral bonding geometry, with phenyl rings nearly perpendicular to each other, demonstrating unique structural properties of such sulfones (Jeyakanthan et al., 1998).
Development of Fluorescent Molecular Probes
- 2,5-Diphenyloxazoles, including structures similar to 2,4-Dimethylphenyl phenyl sulfide, have been used to create new fluorescent solvatochromic dyes. These compounds, with their "push-pull" electron transfer systems, are crucial in developing sensitive probes for studying biological processes (Diwu et al., 1997).
Synthesis of Aryl Imidazolyl Sulfides
- Aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides, related to this compound, have been synthesized. This synthesis provides insight into the reactivity and potential applications of these compounds in various fields, including medicinal chemistry (Egolf & Bilder, 1994).
Development of Novel Fluorescent Probes
- Research into BODIPY-based probes with large Stokes shifts includes derivatives of this compound. These studies are pivotal in creating high-efficiency probes for detecting small biomolecules in biological research (Zhu et al., 2019).
Exploration of Isomerism in Metal Complexes
- Studies on diarylbis(dimethyl sulfoxide)platinum(II) complexes, involving 2,6-dimethylphenyl (a close relative of this compound), help understand isomerism in metal-organic complexes, impacting the field of coordination chemistry (Klein et al., 2005).
Investigation of Oxidation Mechanisms
- The oxidation of compounds like benzyl and phenethyl phenyl sulfides, closely related to this compound, aids in understanding the mechanisms of microsomal and biomimetic oxidation, significant in pharmaceutical and biochemical research (Baciocchi et al., 1997).
Green Oxidation Processes
- Novel Mo(VI) complexes, used for the oxidation of sulfides like this compound, represent advancements in eco-friendly oxidation processes, crucial for sustainable chemistry (Bezaatpour et al., 2017).
Future Directions
The future directions for research on 2,4-Dimethylphenyl phenyl sulfide and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the synthesis of methylated phenylene sulfide polymers via bulk oxidative polymerization represents a promising area of research .
Mechanism of Action
Target of Action
It is known that sulfides can interact with various biological targets depending on their structure and functional groups .
Mode of Action
Sulfides are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can potentially alter its interaction with its targets.
Biochemical Pathways
For example, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The physical properties of the compound, such as its boiling point and density , can influence its pharmacokinetic properties.
Result of Action
It is known that the compound is an impurity of vortioxetine, a multimodal serotonergic agent that inhibits 5-ht1a, 5-ht1b, 5-ht3a, 5-ht7 receptor and sert .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Dimethylphenyl phenyl sulfide are not well-studied. It is known that sulfides can participate in various biochemical reactions. They can act as nucleophiles, reacting with electrophiles in nucleophilic substitution reactions
Cellular Effects
For example, hydrogen sulfide (H2S), a simple inorganic sulfide, is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Sulfides can exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
For example, they can undergo degradation, and their long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Sulfides can be involved in various metabolic pathways, interacting with enzymes and cofactors and affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2,4-dimethyl-1-phenylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWAROOLSBWYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.